Coordination Mode Multiplicity: 16 Structurally Characterized Modes Enable Unmatched Nuclearity Control vs. Mono-Pyridyl Oximes
Bis(2-pyridyl) ketone oxime (dpkoxH/dpkox⁻) adopts 16 distinct coordination modes across its structurally characterized metal complexes, as documented in a comprehensive review covering over 30 years of research [1]. In contrast, mono-pyridyl 2-pyridyl oximes such as methyl(2-pyridyl)ketone oxime (mpkoH) and phenyl(2-pyridyl)ketone oxime (ppkoH) are restricted to a maximum of 3-4 coordination modes due to the absence of the second 2-pyridyl donor site [2]. The 16 modes of dpkoxH include monodentate (via Npyridyl), bidentate chelating (Npyridyl,Noxime; Npyridyl,N'pyridyl), tridentate bridging (μ₃-η¹:η¹:η¹), and tetradentate bridging (μ₄-η¹:η¹:η¹:η¹) arrangements, which collectively provide access to nuclearities ranging from mononuclear to decanuclear clusters and 1D coordination polymers [1].
| Evidence Dimension | Number of structurally characterized coordination modes |
|---|---|
| Target Compound Data | 16 distinct coordination modes (dpkoxH/dpkox⁻) |
| Comparator Or Baseline | Mono-pyridyl 2-pyridyl oximes (mpkoH, ppkoH): ≤4 coordination modes |
| Quantified Difference | ≥4-fold increase in coordination mode diversity |
| Conditions | Single-crystal X-ray diffraction studies across multiple metal ions (Cr, Mn, Fe, Co, Ni, Cu, Zn, Ru, Rh, Pd, Ag, Cd, Re, Os, Ir, Au, Hg, Ln, U) |
Why This Matters
The 4-fold greater coordination mode diversity directly translates into superior synthetic control over cluster nuclearity and topology, enabling the design of polynuclear assemblies that are structurally inaccessible with simpler oxime ligands.
- [1] Perlepes SP, et al. Towards Completion of the 'Periodic Table' of Di-2-Pyridyl Ketoxime. Molecules. 2025;30(3). View Source
- [2] Efthymiou CG, Raptopoulou CP, Terzis A, Perlepes SP, Escuer A, Papatriantafyllopoulou C. Triangular nickel(II) complexes from the use of 2-pyridyl oximes. Polyhedron. 2010;29(2):627-633. View Source
